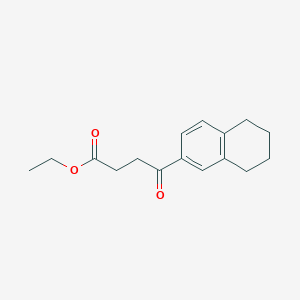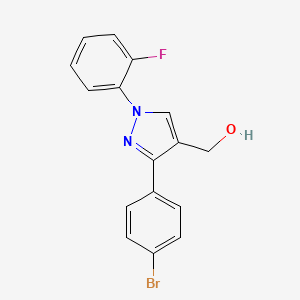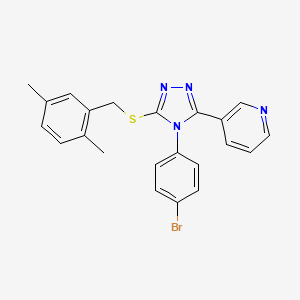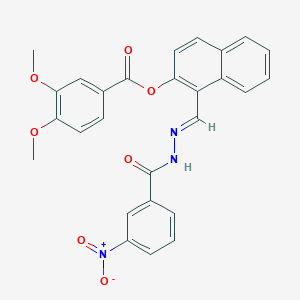
Ethyl 4-oxo-4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-oxo-4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoate: is a chemical compound with the following structural formula:
C16H21NO3
It belongs to the class of esters and is characterized by its bicyclic naphthalene ring system. The compound is also known by other names, such as 4-Oxo-4-{[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]amino}butanoic acid .
Vorbereitungsmethoden
Synthetic Routes:: The synthesis of this compound involves esterification of the corresponding carboxylic acid with ethanol. The reaction typically proceeds under acidic conditions, using a strong acid catalyst (such as sulfuric acid). The esterification reaction can be represented as follows:
Carboxylic acid+Ethanol→Ester+Water
Industrial Production::
Analyse Chemischer Reaktionen
Reactivity::
Oxidation: The carbonyl group in the ester can undergo oxidation reactions.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The ester can participate in nucleophilic substitution reactions.
Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to form the carboxylic acid and alcohol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles (e.g., Grignard reagents, amines).
Hydrolysis: Acidic or basic conditions (e.g., concentrated HCl, NaOH).
Major Products:: The major products depend on the specific reaction conditions. For example:
- Oxidation: The ester can be converted to the corresponding carboxylic acid.
- Reduction: The ester can yield the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: In studies related to enzyme inhibition or receptor binding.
Medicine: Potential pharmaceutical applications.
Industry: As an intermediate in the synthesis of other compounds.
Wirkmechanismus
The exact mechanism of action for this compound depends on its specific application. It may interact with cellular receptors, enzymes, or metabolic pathways. Further research is needed to elucidate its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
While there are no direct analogs, compounds with similar ester functionalities and naphthalene-based structures exist. the unique combination of the naphthalene ring and the ester group sets Ethyl 4-oxo-4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoate apart.
Remember that this compound is primarily used in research and not widely available due to its specialized nature
Eigenschaften
CAS-Nummer |
5333-98-2 |
|---|---|
Molekularformel |
C16H20O3 |
Molekulargewicht |
260.33 g/mol |
IUPAC-Name |
ethyl 4-oxo-4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoate |
InChI |
InChI=1S/C16H20O3/c1-2-19-16(18)10-9-15(17)14-8-7-12-5-3-4-6-13(12)11-14/h7-8,11H,2-6,9-10H2,1H3 |
InChI-Schlüssel |
PHAAGPQAOYFUBK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCC(=O)C1=CC2=C(CCCC2)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(2-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]-N,N,2-trimethylpropanamide](/img/structure/B12011986.png)
![(3Z)-1-(4-methylbenzyl)-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12012002.png)


![5-phenyl-4-{[(1E,2E)-3-phenylprop-2-en-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12012022.png)
![(5Z)-5-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12012026.png)


![N-(4-bromo-2-fluorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12012037.png)
![2-(4-Ethyl-1-piperazinyl)-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12012048.png)



![2-(5-bromothiophen-2-yl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid](/img/structure/B12012064.png)
